molecular formula C12H15NO B8436836 2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbaldehyde

2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbaldehyde

Cat. No.: B8436836
M. Wt: 189.25 g/mol
InChI Key: HZJBEOJNIKRKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbaldehyde

InChI

InChI=1S/C12H15NO/c1-9-11(8-14)7-10-5-3-2-4-6-12(10)13-9/h7-8H,2-6H2,1H3

InChI Key

HZJBEOJNIKRKHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2CCCCCC2=N1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an atmosphere of argon, 3-hydroxymethyl-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (5.24 g, 27.4 mmol) was dissolved in methylene chloride (150.0 ml), and the solution was mixed with manganese dioxide (15.88 g, 137.0 mmol) at room temperature and stirred at the same temperature for 4 hours. The reaction solution was diluted with ethyl acetate and then filtered. The solvent in the resulting filtrate was evaporated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (ethyl acetate:hexane=1:1) to obtain the title compound (3.76 g, 74.0%) as white powder.
Name
3-hydroxymethyl-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
15.88 g
Type
catalyst
Reaction Step Three
Yield
74%

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